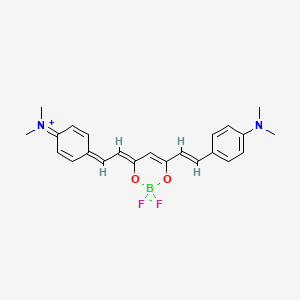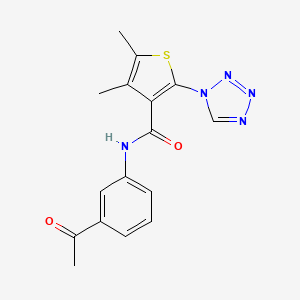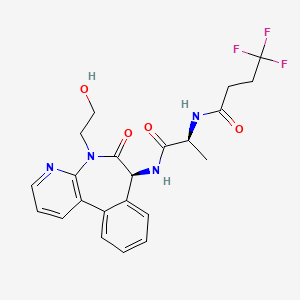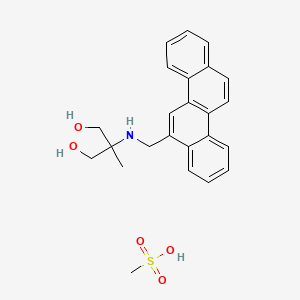
Cyanine5 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine5 maleimide is a mono-reactive dye which selectively couples with thiol groups (for example, with cysteines in peptides and proteins) to give labeled conjugates. Cyanine5 is an analog of Cy5®, a common fluorophore which is compatible with various instrumentation like microscopes, imagers, and fluorescence readers. For the labeling of antibodies and sensitive proteins we recommend to use the water soluble sulfo-Cyanine5 maleimide.
Aplicaciones Científicas De Investigación
Protein Modification and Bioconjugation
Reversible Cysteine Modification : The maleimide motif is widely used for selective chemical modification of cysteine residues in proteins. Mono- and dibromomaleimides have been used for reversible cysteine modification, offering opportunities for up to three points of attachment and the potential to regenerate the unmodified protein (Smith et al., 2010).
Improved Photon Budget of Fluorophores : In bioconjugation, Cyanine3/5 dye conjugates via maleimide-thiol and amide linkages show a significant difference in photobleaching, with thioether linkages exhibiting more severe photobleaching than amide linkers. Strategies to increase the total emitted photons by 1.5-3 fold using different linkers have been explored (Zhang et al., 2023).
Fluorescence and Imaging Applications
Fluorescent Probes for Bioimaging : The maleimide group in N-[4-Methylcoumarin-7-yl] maleimide can recognize cysteine as an ‘OFF–ON’ fluorescent probe. This specific recognition depends on the structural and acidic differences of biothiol itself and has applications in detecting Cys in living cells (Yang et al., 2015).
Multicolor Protein FRET Studies : Site-specific fluorescence probes, including a coumarin maleimide (Mcm-Mal) that is fluorogenic upon reaction with cysteine, can be used for Förster resonance energy transfer (FRET) studies. This allows for measuring distances within proteins in the 15-40 Å range and can be combined with tryptophan fluorescence for multicolor FRET to monitor multiple interactions (Ferrie et al., 2017).
Advanced Materials and Drug Delivery
Hydrogel Formation and Drug Release : The Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions has been used to form cross-linked synthetic polymer hydrogels. These hydrogels demonstrate potential for drug release applications and can be tailored in terms of mechanical properties and equilibrium swelling (Stewart et al., 2016).
Maleimide-Modified pH-Sensitive Liposomes : Maleimide has been used to modify the surface of liposomes, creating advanced drug delivery systems. These modifications have shown remarkable improvement in drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).
Propiedades
Número CAS |
1437872-46-2 |
|---|---|
Nombre del producto |
Cyanine5 maleimide |
Nombre IUPAC |
3H-Indolium, 2-[5-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl- |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
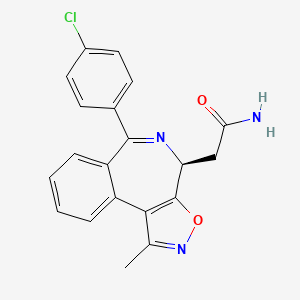
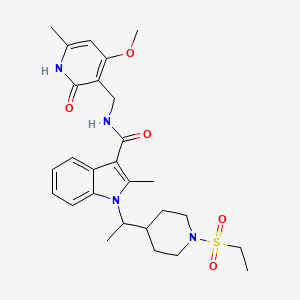
![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
